2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine is an organic compound that belongs to the class of benzodioxoles This compound features a benzodioxole ring substituted with two methoxy groups and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Attachment of the Ethanamine Side Chain: The final step involves the nucleophilic substitution of the benzodioxole derivative with an ethanamine group. This can be done using ethylamine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized benzodioxole derivatives.
Reduction: Saturated amines or alcohols.
Substitution: Amides or secondary/tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of benzodioxole derivatives with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or dyes. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the amine side chain play crucial roles in binding to these targets, influencing their activity and leading to specific biological effects. The benzodioxole ring may also participate in electron transfer processes, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Methylenedioxyphenyl)ethan-1-amine: Similar structure but with different substitution pattern.
2-(4-Methoxyphenyl)ethan-1-amine: Lacks the benzodioxole ring.
2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Contains a propanoic acid side chain instead of ethanamine.
Uniqueness
2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine is unique due to its specific substitution pattern on the benzodioxole ring and the presence of an ethanamine side chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
33542-94-8 |
---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanamine |
InChI |
InChI=1S/C11H15NO4/c1-13-8-5-7(3-4-12)9(14-2)11-10(8)15-6-16-11/h5H,3-4,6,12H2,1-2H3 |
InChI Key |
LQTZYVFBTXQHFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CCN)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.